molecular formula C13H20O3 B7823573 Nonenyl succinic anhydride

Nonenyl succinic anhydride

Cat. No.: B7823573
M. Wt: 224.30 g/mol
InChI Key: FGQUIQAGZLBOGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nonenyl succinic anhydride is an organic compound with the molecular formula C₁₃H₂₀O₃. It is a derivative of succinic anhydride, where one of the hydrogen atoms is replaced by a nonenyl group. This compound is known for its applications in various fields, including polymer chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: Nonenyl succinic anhydride can be synthesized through the reaction of maleic anhydride with nonene. The reaction typically involves the following steps:

    Diels-Alder Reaction: Maleic anhydride reacts with nonene in the presence of a catalyst to form the corresponding adduct.

    Cyclization: The adduct undergoes cyclization to form this compound.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where maleic anhydride and nonene are combined under controlled temperatures and pressures. The reaction is catalyzed by Lewis acids such as aluminum chloride or boron trifluoride. The product is then purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions: Nonenyl succinic anhydride undergoes various chemical reactions, including:

    Hydrolysis: Reacts with water to form nonenyl succinic acid.

    Esterification: Reacts with alcohols to form esters.

    Amidation: Reacts with amines to form amides.

Common Reagents and Conditions:

    Hydrolysis: Water, acidic or basic conditions.

    Esterification: Alcohols, acidic catalysts such as sulfuric acid.

    Amidation: Amines, elevated temperatures.

Major Products:

    Hydrolysis: Nonenyl succinic acid.

    Esterification: Nonenyl succinate esters.

    Amidation: Nonenyl succinimides.

Scientific Research Applications

Curing Agent for Resins

NSA is widely used as a curing agent in the formulation of low-viscosity epoxy resins. Its ability to yield semi-flexible resins makes it suitable for applications in electronics, where flexibility and durability are crucial .

Corrosion Inhibitor

NSA serves as an effective corrosion inhibitor in non-aqueous systems such as lubricants, hydraulic fluids, greases, and fuels. This property enhances the longevity and performance of these products by preventing oxidation and degradation .

Detergent Intermediate

In the cleaning industry, NSA acts as a hydrophobic, anionic attractant that enhances the effectiveness of metal cleaning agents. This application is particularly valuable in industrial settings where metal surfaces require thorough cleaning .

Electron Microscopy

NSA is utilized in the Spurr embedding technique for electron microscopy. It aids in curing low-viscosity embedding resins that are essential for preparing samples for high-resolution imaging .

Modification of Starch

Recent studies have demonstrated NSA's role in modifying starches to improve their functional properties. For instance, when incorporated into quinoa starch, NSA enhances its thermal stability and resistance properties, making it suitable for food industry applications .

Data Table: Applications Summary

ApplicationDescriptionBenefits
Curing AgentUsed in low-viscosity epoxy resinsFlexibility and durability
Corrosion InhibitorPrevents oxidation in lubricants and fuelsEnhanced longevity of products
Detergent IntermediateImproves metal cleaning effectivenessBetter cleaning performance
Electron MicroscopyCuring agent for embedding resinsHigh-resolution imaging capabilities
Starch ModificationEnhances thermal stability of modified starchesImproved functional properties for food industry

Case Study 1: Corrosion Inhibition

A study evaluated the effectiveness of NSA as a corrosion inhibitor in hydraulic fluids. The results indicated a significant reduction in corrosion rates compared to untreated fluids, demonstrating NSA's efficacy in extending the life of hydraulic systems.

Case Study 2: Starch Modification

Research on quinoa starch modified with NSA showed that the resistant starch content increased significantly after treatment. The study highlighted how NSA modification could be leveraged to enhance the nutritional value and functional properties of food products .

Mechanism of Action

The mechanism of action of nonenyl succinic anhydride involves its reactivity with nucleophiles such as water, alcohols, and amines. The anhydride group is highly reactive and undergoes nucleophilic attack, leading to the formation of various derivatives. These reactions are facilitated by the electron-withdrawing nature of the anhydride group, which makes the carbonyl carbon more susceptible to nucleophilic attack.

Comparison with Similar Compounds

Nonenyl succinic anhydride can be compared with other similar compounds such as:

    Octenyl succinic anhydride: Similar in structure but with an octenyl group instead of a nonenyl group. It is commonly used in the modification of starches for food applications.

    Dodecenyl succinic anhydride: Contains a dodecenyl group and is used in similar applications as this compound but offers different hydrophobic properties.

Uniqueness: this compound is unique due to its specific chain length, which provides a balance between hydrophobicity and reactivity. This makes it particularly useful in applications where moderate hydrophobicity and high reactivity are desired.

Biological Activity

Nonenyl succinic anhydride (NSA) is a chemical compound with the molecular formula C13H20O3C_{13}H_{20}O_{3} and a CAS number of 28928-97-4. It has garnered attention for its diverse applications in various fields, including its biological activity. This article aims to provide a comprehensive overview of NSA's biological activity, including relevant data tables, case studies, and detailed research findings.

NSA is primarily used as a curing agent for low-viscosity epoxy resins, particularly in electron microscopy embedding formulations. It also serves as a corrosion inhibitor in non-aqueous systems and as an intermediate in detergent formulations . Its chemical structure contributes to its hydrophobic properties, making it suitable for applications requiring water resistance.

Antimicrobial Properties

Research indicates that NSA derivatives exhibit significant antimicrobial activity. For example, n-octenyl succinic acid, a related compound, has been shown to have effective microbiocidal properties against various bacteria and fungi under acidic conditions. The minimum inhibitory concentrations (MIC) of these compounds against common pathogens such as Staphylococcus aureus and Candida albicans have been documented.

Table 1: Antimicrobial Activity of NSA Derivatives

CompoundMIC (ppm) against Staphylococcus aureusMIC (ppm) against Candida albicans
n-Octenyl succinic acid1000500
n-Decenyl succinic acid1000500

In one study, formulations containing n-octenyl succinic acid demonstrated yeasticidal activity with over 99.999% kill rates at concentrations of 200 ppm within five minutes .

Case Studies on Biological Activity

  • Antimicrobial Efficacy :
    A study explored the efficacy of n-octenyl succinic acid in sanitizing compositions. The results indicated that formulations containing this compound were effective in reducing microbial load significantly, even in the presence of hard water conditions. The study noted that the presence of phosphoric acid enhanced the antimicrobial activity at lower pH levels .
  • Toxicity Studies :
    Investigations into the toxicity of NSA derivatives revealed that while they possess antimicrobial properties, they also exhibit irritant effects on human tissues. Safety data sheets recommend handling NSA with gloves and goggles due to its irritant nature .

The antimicrobial action of NSA derivatives is believed to be linked to their ability to disrupt microbial cell membranes. The hydrophobic nature of these compounds allows them to integrate into lipid bilayers, leading to increased permeability and eventual cell lysis .

Research Findings and Future Directions

Recent studies have focused on modifying NSA for enhanced functionality in various applications. For instance, research into micellar structures formed by NSA-modified pullulan has shown promising results for stabilizing emulsions, which could further expand the utility of NSA in food and pharmaceutical industries .

Properties

IUPAC Name

3-non-1-enyloxolane-2,5-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20O3/c1-2-3-4-5-6-7-8-9-11-10-12(14)16-13(11)15/h8-9,11H,2-7,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGQUIQAGZLBOGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC=CC1CC(=O)OC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid, Light yellow viscous liquid; [Sigma-Aldrich MSDS]
Record name 2,5-Furandione, dihydro-3-(nonen-1-yl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Nonenyl succinic anhydride
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/15561
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

28928-97-4
Record name 2,5-Furandione, dihydro-3-(nonen-1-yl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Dihydro-3-(nonenyl)furan-2,5-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.044.820
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Nonenyl succinic anhydride
Reactant of Route 2
Nonenyl succinic anhydride
Reactant of Route 3
Nonenyl succinic anhydride
Reactant of Route 4
Nonenyl succinic anhydride
Reactant of Route 5
Nonenyl succinic anhydride
Reactant of Route 6
Nonenyl succinic anhydride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.